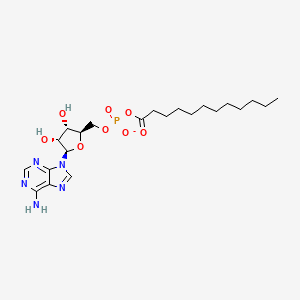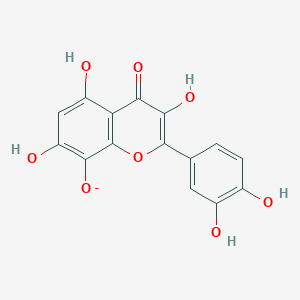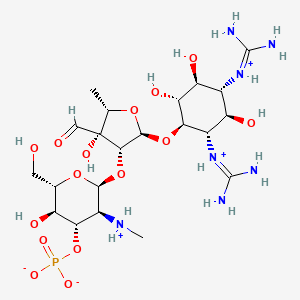
Streptomycin 3''-phosphate(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptomycin 3''-phosphate(1+) is conjugate acid of streptomycin 3''-phosphate. It is a conjugate acid of a streptomycin 3''-phosphate.
Aplicaciones Científicas De Investigación
Impact on Bacterial Phosphorus Metabolism
Streptomycin significantly influences the phosphorus metabolism in bacteria such as Bacillus subtilis. Mandal and Majumdar (1969) observed that streptomycin treatment resulted in decreased utilization of phosphorus compounds and affected the accumulation of phosphate esters in B. subtilis cells during growth (Mandal & Majumdar, 1969).
Interaction with Escherichia Coli
Hurwitz, Rosano, and Peabody (1963) found that inorganic phosphate could prevent the lethal action of streptomycin in Escherichia coli, indicating a complex interaction between the antibiotic and bacterial nucleotide pools (Hurwitz, Rosano, & Peabody, 1963).
Enzymatic Phosphorylation Studies
Walker and Škorvaga (1973) studied the enzymatic synthesis of different diphosphorylated derivatives of streptomycin, providing insights into the phosphorylation mechanisms at the molecular level (Walker & Škorvaga, 1973).
Role in Myo-Inositol-1-Phosphate Synthase Activity
Pittner et al. (1979) identified myo-inositol-1-phosphate synthase in Streptomyces griseus, the producer of streptomycin, marking the first instance of this enzyme in a prokaryotic organism (Pittner et al., 1979).
Genetic Code Misreading
Johnston and Parker (1985) demonstrated how streptomycin can induce errors in protein synthesis in vivo, causing misreading of genetic codes. This underscores its potential utility in studying translational fidelity (Johnston & Parker, 1985).
Antibiotic Production Enhancement
Omura et al. (1980) reported that magnesium phosphate stimulates the production of leucomycin by Streptomyces kitasatoensis, suggesting a connection between streptomycin and antibiotic production processes (Omura et al., 1980).
Implications in Yeast Mutation Suppression
Palmer, Wilhelm, and Sherman (1979) explored the potential of streptomycin to phenotypically suppress mutations in yeast, highlighting its role in microbial genetics studies (Palmer, Wilhelm, & Sherman, 1979).
Nucleotide Sequence Analysis in Streptomycin Production
Mansouri and Piepersberg (1991) conducted nucleotide sequence analysis of genes involved in streptomycin production in Streptomyces griseus, contributing to our understanding of antibiotic biosynthesis (Mansouri & Piepersberg, 1991).
Inhibition of Splicing in Group I Introns
Ahsen and Schroeder (1991) discovered that streptomycin inhibits the self-splicing of group I introns, suggesting its potential use in studying RNA splicing mechanisms (Ahsen & Schroeder, 1991).
Propiedades
Nombre del producto |
Streptomycin 3''-phosphate(1+) |
|---|---|
Fórmula molecular |
C21H41N7O15P+ |
Peso molecular |
662.6 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-4-yl] phosphate |
InChI |
InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1 |
Clave InChI |
BFUAJTIVTIKBSB-GOUKQLAUSA-O |
SMILES isomérico |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)([O-])[O-])[NH2+]C)(C=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



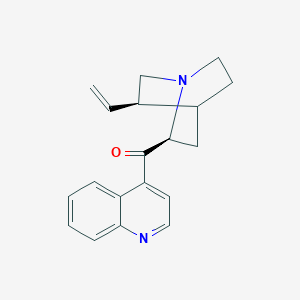
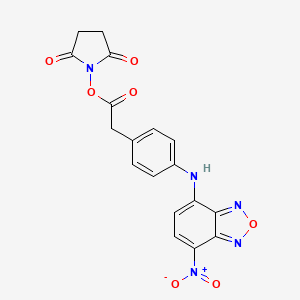
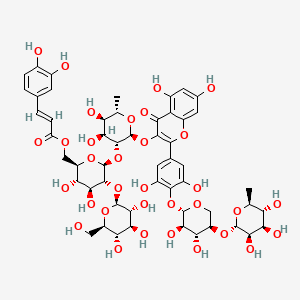
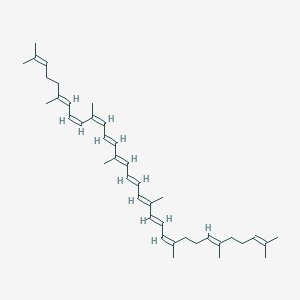
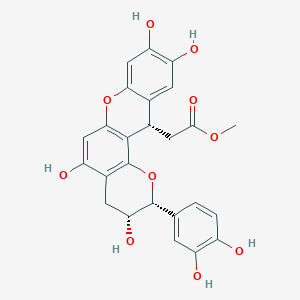
![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)
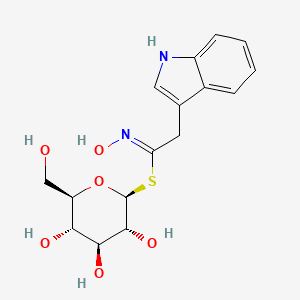
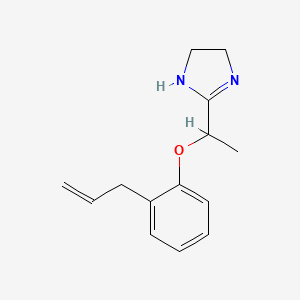
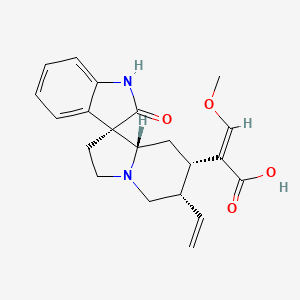
![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)
